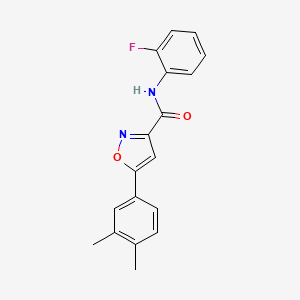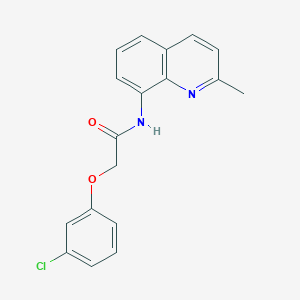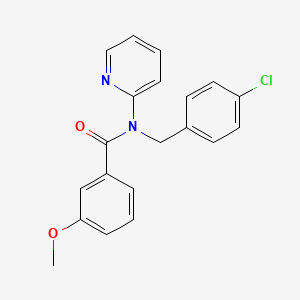![molecular formula C30H31N3O3 B14984139 1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14984139.png)
1-benzyl-4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation and Etherification:
Formation of the Pyrrolidinone Ring: This step involves cyclization reactions, often using amines and carbonyl compounds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Material Science: The compound’s properties are explored for potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring may interact with specific binding sites, while the pyrrolidinone moiety could influence the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: shares similarities with other benzodiazole and pyrrolidinone derivatives.
Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives are known for their biological activities.
Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone are studied for their pharmacological properties.
Uniqueness
The uniqueness of 1-BENZYL-4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its combined structural features, which may confer distinct biological activities and chemical properties not observed in simpler analogs.
Propiedades
Fórmula molecular |
C30H31N3O3 |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
1-benzyl-4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C30H31N3O3/c1-3-9-22-14-15-27(28(18-22)35-2)36-17-16-33-26-13-8-7-12-25(26)31-30(33)24-19-29(34)32(21-24)20-23-10-5-4-6-11-23/h3-8,10-15,18,24H,1,9,16-17,19-21H2,2H3 |
Clave InChI |
FNCIVXAIEUZEDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-tert-butylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B14984056.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984061.png)
![1-methyl-2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B14984066.png)
![N-(3-acetylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B14984074.png)
![3-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984078.png)
![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14984084.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984088.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B14984099.png)

![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14984132.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984150.png)


